molecular formula C10H16N2 B2359194 4-(aminomethyl)-N,N,3-trimethylaniline CAS No. 57678-44-1

4-(aminomethyl)-N,N,3-trimethylaniline

Cat. No. B2359194
CAS RN: 57678-44-1
M. Wt: 164.252
InChI Key: NLAIHUYQKSZKKN-UHFFFAOYSA-N
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Description

In organic chemistry, an aminomethyl group is a monovalent functional group with formula −CH2−NH2. It can be described as a methyl group substituted by an amino group . Compounds like 4-(aminomethyl)benzoic acid and 4-Aminomethyl-1-Boc-piperidine have been mentioned in the context of being unnatural amino acid derivatives and inhibitors for certain proteins .


Synthesis Analysis

A process for preparing methyl 4-(aminomethyl)benzoate by esterifying 4-(aminomethyl)benzoic acid has been described .


Molecular Structure Analysis

The molecular structure of compounds similar to “4-(aminomethyl)-N,N,3-trimethylaniline” can have a profound impact on their structural dynamics . For example, 4-(aminomethyl)pyridine has an empirical formula of C6H8N2 .


Chemical Reactions Analysis

Aminomethyl groups can participate in various chemical reactions. For instance, 4-(aminomethyl)benzoic acid has been used in the synthesis of 4-guanidinomethylbenzoic acid . Another compound, isatin complexed with Cu supported on 4-(aminomethyl)benzoic acid-functionalized Fe3O4 nanoparticles, has been used as a catalyst for the Ullmann coupling reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of nanomaterials, which could include “4-(aminomethyl)-N,N,3-trimethylaniline”, depend on their chemical composition, reactivity, oxidation, flammability, thermal conductivity, zeta potential, and surface charge .

Scientific Research Applications

Alzheimer’s Disease Research

A series of 4-aminomethyl-7-benzyloxy-2H-chromen-2-ones was investigated with the aim of identifying multiple inhibitors of cholinesterases (acetyl- and butyryl-, AChE and BChE) and monoamine oxidase B (MAO B) as potential anti-Alzheimer molecules . This research could potentially lead to the development of new treatments for Alzheimer’s disease.

Antifibrinolytic Agent

“4-(aminomethyl)-N,N,3-trimethylaniline” is also used as a type 2 antifibrinolytic agent . Antifibrinolytic agents are medications that help prevent blood clots from breaking down and therefore reduce bleeding in certain situations.

Preparation of 4-Guanidinomethylbenzoic Acid

This compound reacts with 2-methyl-isothiourea sulfate to prepare 4-guanidinomethylbenzoic acid . This reaction expands the range of compounds that can be synthesized using “4-(aminomethyl)-N,N,3-trimethylaniline”.

Safety and Hazards

While specific safety data for “4-(aminomethyl)-N,N,3-trimethylaniline” is not available, compounds like 4-Aminobenzoic acid are considered hazardous. They may cause skin irritation, serious eye irritation, and respiratory system toxicity .

properties

IUPAC Name

4-(aminomethyl)-N,N,3-trimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2/c1-8-6-10(12(2)3)5-4-9(8)7-11/h4-6H,7,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLAIHUYQKSZKKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N(C)C)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(aminomethyl)-N,N,3-trimethylaniline

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